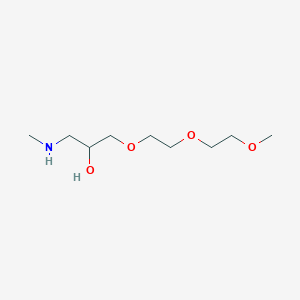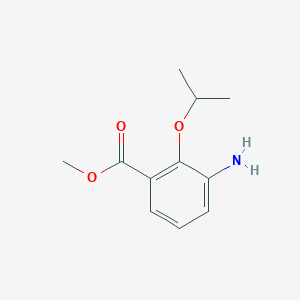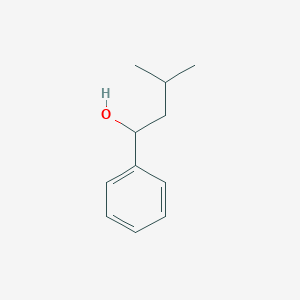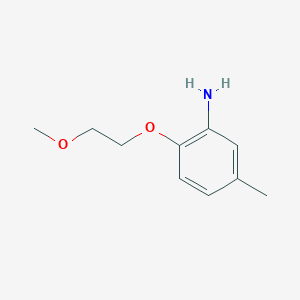
4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide
Übersicht
Beschreibung
“4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide” is a versatile material used in scientific research. It is known for its unique properties that make it ideal for various applications, such as drug synthesis and catalyst development. It is primarily used for R&D purposes and is not recommended for medicinal or household use .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H15NO3S . The molecular weight is 193.26 .Wissenschaftliche Forschungsanwendungen
Analytical Methods for Determining Antioxidant Activity
Analytical methods for determining antioxidant activity are crucial in evaluating the potential applications of compounds like 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide. Munteanu and Apetrei (2021) review various tests used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on chemical reactions monitored through spectrophotometry, could be applicable in assessing the antioxidant capacity of complex samples, including those containing this compound (Munteanu & Apetrei, 2021).
Biological and Clinical Activity of Anti-malarial Drugs
Exploring the biological and clinical activity of anti-malarial drugs, Taherian et al. (2013) discuss the immunosuppressive activity of chloroquine and hydroxychloroquine, compounds related to thiomorpholine derivatives in terms of chemical structure and potential pharmacological effects. Their ability to reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression highlights the potential for compounds like this compound to have immunomodulatory applications (Taherian et al., 2013).
Organic Light-emitting Diodes (OLEDs) and Photocatalysts
Squeo and Pasini (2020) review the development of BODIPY-based organic semiconductors for OLEDs, indicating the relevance of organic compounds with specific structural features for electronic and optoelectronic applications. Although this compound is not directly mentioned, the discussion on organic materials' potential as 'metal-free' infrared emitters suggests a broad interest in exploring the electronic properties of similar compounds (Squeo & Pasini, 2020).
Phosphorus-containing Polymers in Biomedical Applications
Monge et al. (2011) focus on the significance of phosphorus-containing organic materials, including their biocompatibility and resistance to protein adsorption, for biomedical applications such as dentistry and drug delivery. This highlights the potential for compounds with specific functionalities, like this compound, to contribute to the development of new biomaterials (Monge et al., 2011).
Safety and Hazards
When handling “4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-chloro-3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3S/c8-5-7(10)6-9-1-3-13(11,12)4-2-9/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZJYWNXGHGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)

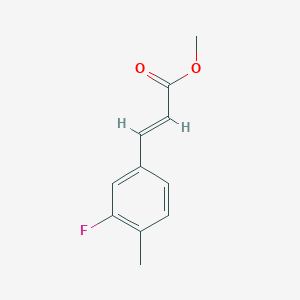
![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)
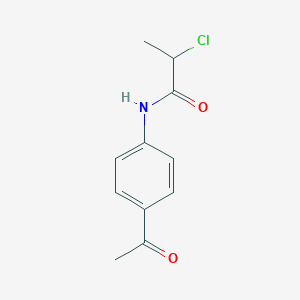
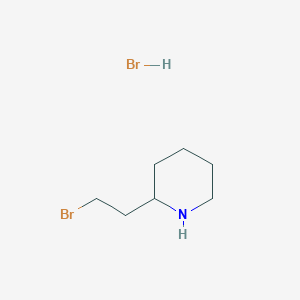
![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)
![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)
